

HSND80: A Novel Dual MNK/p70S6K Inhibitor for Oncological Applications

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Compound of Interest

Compound Name: HSND80

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A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of a Promising Anti-Cancer Agent

Abstract: The treatment of aggressive cancers such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) remains a significant challenge, with high rates of relapse and mortality.^[1] The kinases MNK and p70S6K have been identified as key targets in these malignancies, yet no drugs specifically designed to inhibit them have received FDA approval for these indications.^[1] This document details the discovery and synthesis of **HSND80**, a novel and potent dual inhibitor of Mitogen-activated protein kinase-interacting kinases (MNK1/2) and Ribosomal protein S6 kinase (p70S6K).^{[1][2]} **HSND80**, a morpholino nicotinamide analog of ponatinib, demonstrates significant efficacy in preclinical models of TNBC and NSCLC.^[1] This whitepaper provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with **HSND80**.

Discovery and Rationale

The discovery of **HSND80** was initiated to address the therapeutic gap in cancers driven by the MNK and p70S6K signaling pathways.^[2] These kinases are implicated in tumorigenesis, making a dual-targeting agent a compelling therapeutic strategy.^[2] **HSND80** was identified as a lead candidate with potent dual inhibitory activity.^[2] It is an orally active compound that has shown the ability to suppress tumor cell growth both in vitro and in vivo.^{[1][3]}

Quantitative Biological Data

The biological activity of **HSND80** was characterized through a series of in vitro and in vivo studies. The compound's potency, selectivity, and pharmacokinetic properties are summarized below.

Table 1: In Vitro Biological Activity of HSND80

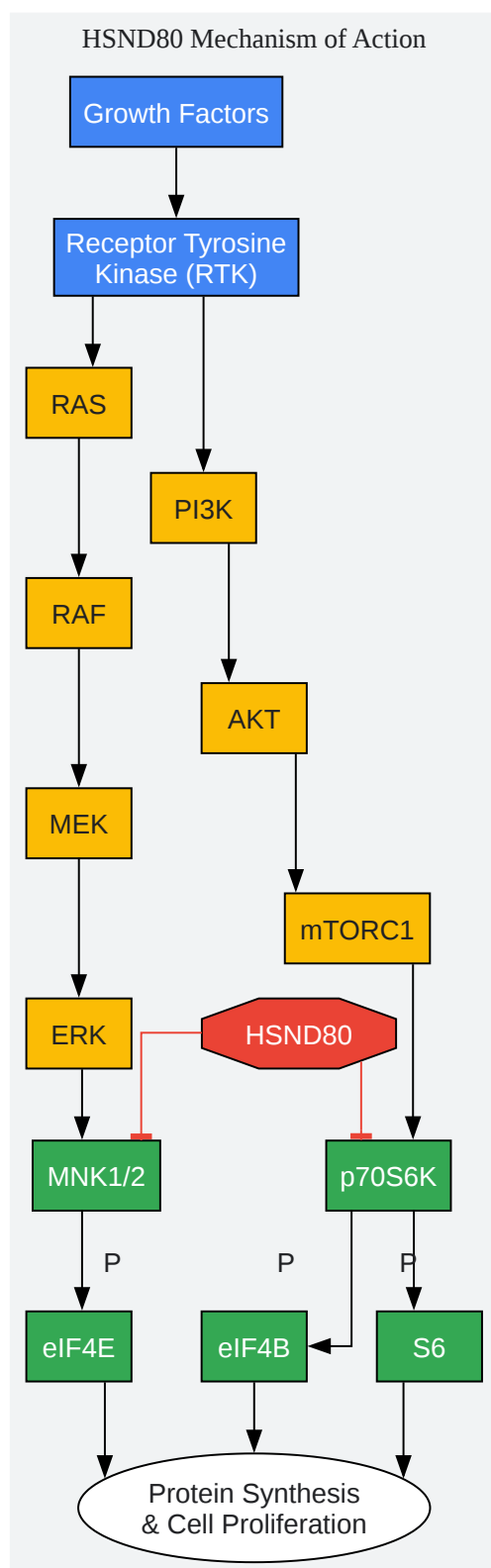
Target/Cell Line	Assay Type	Result (IC ₅₀ /K _d)
Kinase Activity		
MNK1	Binding Assay	K _d = 44 nM[3]
MNK2	Binding Assay	K _d = 4 nM[3]
Cellular Proliferation		
4T1 (TNBC)	Cell Viability	IC ₅₀ = 0.93 nM[3]
MDA-MB-231 (TNBC)	Cell Viability	IC ₅₀ = 8.8 nM[3]
MDA-MB-468 (TNBC)	Cell Viability	IC ₅₀ = 18.3 nM[3]
MCF-7 (Breast Cancer)	Cell Viability	IC ₅₀ = 18.5 nM[3]
T47D (Breast Cancer)	Cell Viability	IC ₅₀ = 84.2 nM[3]
HOP-92 (NSCLC)	Cell Viability	IC ₅₀ = 27 nM[3]
NCI-H226 (NSCLC)	Cell Viability	IC ₅₀ = 29.5 nM[3]
NCI-H522 (NSCLC)	Cell Viability	IC ₅₀ = 31.6 nM[3]

Table 2: Preclinical Pharmacokinetic Properties of HSND80 in Male CD1 Mice

Parameter	Route	Dose	Value
C_max	Oral (p.o.)	10 mg/kg	176 ng/mL[3]
Time to C_max	Oral (p.o.)	10 mg/kg	2 hours[3]
Plasma Concentration at 24h	Oral (p.o.)	10 mg/kg	2.5 ng/mL[3]
Target Residence Time (MNK1)	N/A	N/A	45 minutes[1][3]
Target Residence Time (MNK2)	N/A	N/A	58 minutes[1][3]

Signaling Pathway and Mechanism of Action

HSND80 exerts its anti-tumor effects by dually inhibiting the MNK and p70S6K pathways. This leads to the downregulation of key proteins involved in cell proliferation and survival. Western blot analysis confirmed that treatment with **HSND80** reduces the phosphorylation of eIF4E (a target of MNK) and S6 and eIF4B (targets of p70S6K).[1][3] This dual inhibition leads to cell cycle arrest at the G1 phase.[3]



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Caption: **HSND80** inhibits MNK and p70S6K, blocking protein synthesis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative)

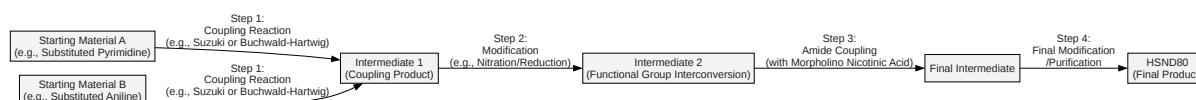
This protocol describes a representative method for determining the inhibitory activity of **HSND80** against a target kinase.

- Reagents and Materials:
 - Recombinant human MNK1/2 or p70S6K enzyme.
 - Fluorescently labeled peptide substrate.
 - Adenosine triphosphate (ATP).
 - **HSND80** (serial dilutions).
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - 384-well microplates.
 - Plate reader capable of fluorescence detection.
- Procedure:
 1. Prepare a serial dilution of **HSND80** in DMSO, then dilute further in assay buffer.
 2. Add 5 µL of the diluted **HSND80** or vehicle control (DMSO) to the wells of a 384-well plate.
 3. Add 10 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.
 4. Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
 5. Allow the reaction to proceed for 60 minutes at 30°C.
 6. Stop the reaction by adding 25 µL of a termination buffer containing EDTA.

7. Measure the fluorescence signal on a compatible plate reader.
8. Calculate the percent inhibition for each concentration of **HSND80** and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Synthesis of HSND80 (Illustrative)

HSND80 is a morpholino nicotinamide analog of ponatinib.^[1] While the exact, proprietary synthesis scheme is not publicly detailed, a plausible synthetic workflow for a compound of this class is outlined below. This represents a generalized multi-step chemical synthesis.



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Caption: Generalized synthetic workflow for **HSND80**.

Conclusion

HSND80 is a novel, orally bioavailable dual MNK/p70S6K inhibitor with potent anti-cancer activity in preclinical models of breast and lung cancer.^{[1][2][3]} Its well-defined mechanism of action, favorable pharmacokinetic profile, and significant in vivo efficacy in reducing tumor volume make it a promising candidate for further clinical development.^{[1][3]} The data presented in this whitepaper supports the continued investigation of **HSND80** as a potential therapeutic for these challenging malignancies.

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